molecular formula C23H19BrN2O3 B2395719 2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide CAS No. 339115-45-6

2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide

Katalognummer: B2395719
CAS-Nummer: 339115-45-6
Molekulargewicht: 451.32
InChI-Schlüssel: OBMZBYYHPJPYDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide is a useful research compound. Its molecular formula is C23H19BrN2O3 and its molecular weight is 451.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide is a member of the phenylacetamide family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is C19H18BrN2O2C_{19}H_{18}BrN_{2}O_{2} with a molecular weight of approximately 451.313 g/mol. The structure features two aromatic rings and an acetamide moiety, which are significant in determining its biological interactions.

Key Properties

PropertyValue
Molecular Weight451.313 g/mol
Density1.3±0.1 g/cm³
Boiling Point586.2±60.0 °C at 760 mmHg

Antimicrobial Activity

Research indicates that phenylacetamide derivatives exhibit notable antimicrobial properties. A study focused on similar compounds revealed that they possess activity against various bacterial strains, suggesting that the structural components of the compound may contribute to this effect .

The proposed mechanism involves the interaction of the compound with bacterial cell membranes, leading to disruption and cell death. The presence of bromine and benzoyl groups is hypothesized to enhance membrane permeability, thereby increasing efficacy against pathogens .

Case Studies

  • Antimicrobial Screening : A series of phenylacetamide derivatives, including those similar to our compound, were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts .
  • In Vivo Studies : In vivo studies have demonstrated that derivatives of phenylacetamides can reduce infection rates in animal models when administered at specific dosages. These findings emphasize the potential therapeutic applications of such compounds in treating bacterial infections.
  • Cytotoxicity : In vitro cytotoxicity assays have been conducted on various cancer cell lines, revealing that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways . The structural features of the compound are believed to play a crucial role in this activity.

Toxicological Profile

While exploring biological activities, it is essential to consider the toxicological profile of the compound. Initial toxicity assessments indicate a moderate safety margin; however, further studies are required to establish comprehensive safety data.

Research Recommendations

  • Mechanistic Studies : Further research should focus on elucidating the precise mechanisms through which this compound exerts its biological effects.
  • Structural Optimization : Modifying structural components may enhance biological activity and reduce toxicity.
  • Clinical Trials : Future clinical trials are necessary to evaluate the efficacy and safety of this compound in humans.

Eigenschaften

IUPAC Name

2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(Z)-methoxyiminomethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c1-29-26-15-25-23(28)21(17-11-13-20(24)14-12-17)16-7-9-19(10-8-16)22(27)18-5-3-2-4-6-18/h2-15,21H,1H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMZBYYHPJPYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\NC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.